molecular formula C6H5ClIN B1460942 2-Chloro-3-iodo-5-methylpyridine CAS No. 59782-91-1

2-Chloro-3-iodo-5-methylpyridine

Cat. No.: B1460942
CAS No.: 59782-91-1
M. Wt: 253.47 g/mol
InChI Key: RBZFLTOFXAWOOQ-UHFFFAOYSA-N
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Description

2-Chloro-3-iodo-5-methylpyridine is a halogenated heterocyclic compound with the molecular formula C6H5ClIN. It is a derivative of pyridine, characterized by the presence of chlorine and iodine atoms at the 2 and 3 positions, respectively, and a methyl group at the 5 position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodo-5-methylpyridine typically involves the halogenation of 3-methylpyridine derivatives. One common method includes the chlorination of 3-methylpyridine followed by iodination. The process involves the following steps:

Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This involves the use of continuous flow reactors and controlled reaction conditions to ensure consistent product quality. The reaction parameters such as temperature, pressure, and reagent concentrations are carefully monitored and adjusted to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-iodo-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride

Major Products:

Scientific Research Applications

2-Chloro-3-iodo-5-methylpyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Used in the development of bioactive molecules and as a precursor in the synthesis of pharmaceuticals.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodo-5-methylpyridine in chemical reactions is primarily due to the presence of reactive halogen atoms and the pyridine ring. The halogen atoms facilitate various substitution and coupling reactions, while the pyridine ring provides stability and electronic properties that influence reactivity. The compound can interact with molecular targets through halogen bonding, hydrogen bonding, and π-π interactions, affecting biological pathways and enzyme activities .

Comparison with Similar Compounds

  • 2-Chloro-4-iodo-5-methylpyridine
  • 2-Chloro-3-methoxy-5-methylpyridine
  • 6-Chloro-2-iodo-3-methylpyridine
  • 3-Allyl-2-chloro-5-methylpyridine
  • 2-Fluoro-3-iodo-5-methylpyridine
  • 2-Chloro-6-iodo-5-methylpyridin-3-ol
  • 2-Chloro-5-methylpyridine

Uniqueness: 2-Chloro-3-iodo-5-methylpyridine is unique due to the specific positioning of chlorine and iodine atoms, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in pharmaceutical and industrial applications .

Properties

IUPAC Name

2-chloro-3-iodo-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZFLTOFXAWOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652054
Record name 2-Chloro-3-iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59782-91-1
Record name 2-Chloro-3-iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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